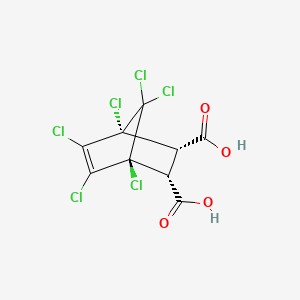![molecular formula C37H66O8 B1230437 4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one CAS No. 187523-67-7](/img/structure/B1230437.png)
4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rollitacin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Rollitacin is considered to be a practically insoluble (in water) and relatively neutral molecule. Rollitacin has been primarily detected in urine. Within the cell, rollitacin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, rollitacin can be found in alcoholic beverages and fruits. This makes rollitacin a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Influence on Chromophore Formation
The influence of carbohydrate moieties on chromophore formation during Maillard reactions is significant. For instance, studies on the formation of specific chromophores in food-related Maillard reactions from various carbohydrates like pentoses, hexoses, and disaccharides show the impact of different carbohydrate structures on the formation of these chromophores. This research provides insights into how structural variations in carbohydrates affect the formation of specific compounds during Maillard reactions (Frank & Hofmann, 2000).
Photoinduced Oxidative Annulation
Another area of application is in the field of photoinduced oxidative annulation. Studies demonstrate the process of oxidative annulation without the need for transition metals and oxidants. This approach allows access to highly functionalized polyheterocyclic compounds, which can be important in various chemical synthesis processes (Zhang et al., 2017).
Development of Analytical Internal Standards
In the field of analytical chemistry, particularly in gas chromatography-mass spectrometry, this compound and its derivatives can be used in developing analytical internal standards. For example, the polymer-assisted reaction of certain furan derivatives with carboxylic acids to create an ester library has been utilized in the quantification of specific compounds in food samples (Llovera et al., 2005).
Antinociceptive and Anti-inflammatory Properties
Research also explores the synthesis of derivatives of this compound to evaluate their antinociceptive (pain-relieving) and anti-inflammatory properties. Such studies are crucial in the development of new therapeutic agents for pain and inflammation management (Selvam et al., 2012).
Asymmetric Synthesis in Polyketide Spiroketals
The compound plays a role in the asymmetric synthesis of polyketide spiroketals. This is important in the field of organic chemistry and drug development, as spiroketals are common structural motifs in many natural products with biological activity (Meilert et al., 2004).
Total Asymmetric Synthesis of Carbohydrate Derivatives
This compound is also relevant in the total asymmetric synthesis of carbohydrate derivatives, particularly for constructing complex sugar structures. Such synthetic methods are crucial for creating novel compounds for biological research and pharmaceutical development (Gerber & Vogel, 2001).
Propiedades
Número CAS |
187523-67-7 |
|---|---|
Fórmula molecular |
C37H66O8 |
Peso molecular |
638.9 g/mol |
Nombre IUPAC |
4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-13-18-29(38)30(39)20-16-21-32(41)34-23-25-36(45-34)35-24-22-33(44-35)31(40)19-15-12-10-8-6-5-7-9-11-14-17-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3 |
Clave InChI |
SWLPIUHJTSWWOJ-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O |
SMILES canónico |
CCCCCC(C(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O |
Sinónimos |
rollitacin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




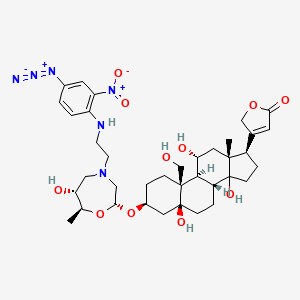
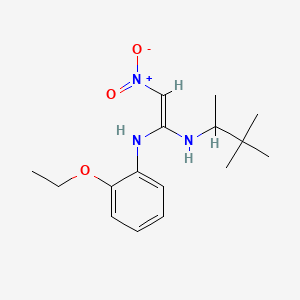
![(1S)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol](/img/structure/B1230358.png)

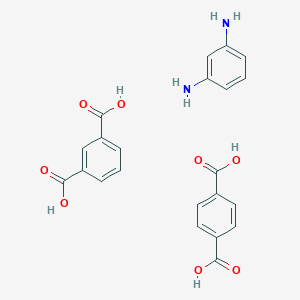
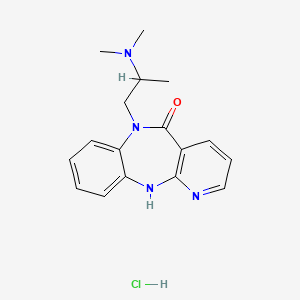


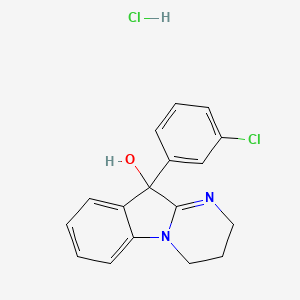
![6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione](/img/structure/B1230370.png)
![N-[3-[2,5-dioxo-3-(phenylmethyl)-1-pyrrolidinyl]phenyl]acetamide](/img/structure/B1230373.png)
